
4-Chloro-6-(1-methyl-1H-pyrazol-4-YL)-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-(1-methyl-1H-pyrazol-4-YL)-1,3,5-triazin-2-amine is a heterocyclic compound that contains both pyrazole and triazine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(1-methyl-1H-pyrazol-4-YL)-1,3,5-triazin-2-amine typically involves the reaction of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with various amines. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases the efficiency of the production process .
化学反応の分析
Types of Reactions
4-Chloro-6-(1-methyl-1H-pyrazol-4-YL)-1,3,5-triazin-2-amine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with various nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reaction is typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines results in the formation of substituted amines, while oxidation reactions yield oxides .
科学的研究の応用
4-Chloro-6-(1-methyl-1H-pyrazol-4-YL)-1,3,5-triazin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cell signaling pathways.
Industry: It is used in the development of new agrochemicals, such as herbicides and fungicides.
作用機序
The mechanism of action of 4-Chloro-6-(1-methyl-1H-pyrazol-4-YL)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt various cellular processes, leading to the desired therapeutic effects .
類似化合物との比較
Similar Compounds
- 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness
4-Chloro-6-(1-methyl-1H-pyrazol-4-YL)-1,3,5-triazin-2-amine is unique due to its dual ring structure, which combines the properties of both pyrazole and triazine rings. This structural feature enhances its reactivity and allows for a broader range of chemical modifications compared to similar compounds .
特性
分子式 |
C7H7ClN6 |
|---|---|
分子量 |
210.62 g/mol |
IUPAC名 |
4-chloro-6-(1-methylpyrazol-4-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H7ClN6/c1-14-3-4(2-10-14)5-11-6(8)13-7(9)12-5/h2-3H,1H3,(H2,9,11,12,13) |
InChIキー |
JOXXJFHLWWYKQW-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)C2=NC(=NC(=N2)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



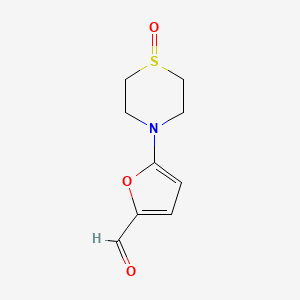
![2,2-Dimethyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13197700.png)
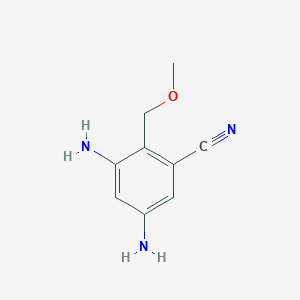
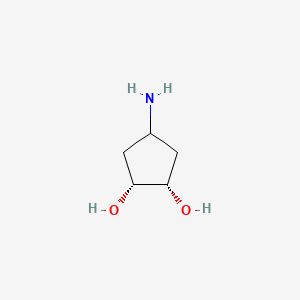


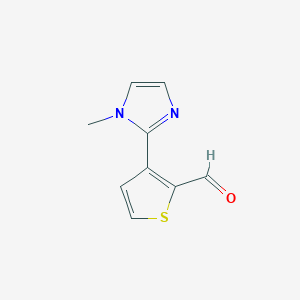

![(2S)-2-amino-N-[1-(2,4-difluorophenyl)ethyl]-3,3-dimethylbutanamide](/img/structure/B13197743.png)
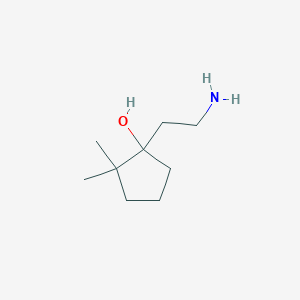
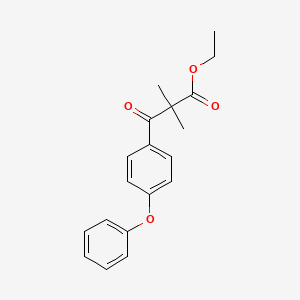
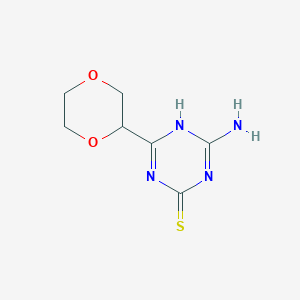
![2-[(5-Bromo-2-fluorophenyl)methyl]oxirane](/img/structure/B13197779.png)
